molecular formula C12H10N2O3 B8304437 2-(2-Methoxyphenyl)-3-nitropyridine

2-(2-Methoxyphenyl)-3-nitropyridine

Cat. No.: B8304437
M. Wt: 230.22 g/mol
InChI Key: QYSZXRKXUCFOFJ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-3-nitropyridine is a chemical compound of interest in advanced research and development. As a nitropyridine derivative, it serves as a versatile building block in organic synthesis. The structure incorporates both a pyridine ring and a methoxy-substituted benzene ring, a motif present in related compounds studied for their structural properties . In such analogous structures, the aromatic rings are often found to be nearly orthogonal to one another, which can influence the compound's crystal packing and supramolecular architecture through various intermolecular interactions . Researchers may explore this compound for the synthesis of more complex heterocyclic systems, particularly in the development of potential pharmaceutical intermediates and in materials science for the design of organic molecules with specific electronic or structural characteristics. The nitro group provides a handle for further chemical transformations, such as reduction to an amino group, making it a valuable precursor. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-(2-methoxyphenyl)-3-nitropyridine

InChI

InChI=1S/C12H10N2O3/c1-17-11-7-3-2-5-9(11)12-10(14(15)16)6-4-8-13-12/h2-8H,1H3

InChI Key

QYSZXRKXUCFOFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Substituent Positions Key Features References
2-(2-Methoxyphenyl)-3-nitropyridine 2-(2-MeOPh), 3-NO₂ Ortho-methoxy induces steric hindrance; nitro enhances ring electron deficiency.
2-(4-Methoxyphenoxy)-3-nitropyridine 2-(4-MeOPhO), 3-NO₂ Para-methoxy on phenoxy group; orthogonal ring alignment (similar dihedral angle).
2-Methoxy-3-methyl-5-nitropyridine 2-MeO, 3-Me, 5-NO₂ Methyl at 3-position; nitro at 5-position alters electronic distribution.
2-(4-Fluorophenoxy)-3-nitropyridine 2-(4-FPhO), 3-NO₂ Electron-withdrawing fluorine substituent; impacts reactivity in coupling reactions.
2-(2-Methoxyphenyl)-3-methylpyridine-1-oxide 2-(2-MeOPh), 3-Me, 1-O N-oxide increases methyl group acidity; chiral resolution challenges at low temperatures.
Key Observations
  • Nitro Group Position : Moving the nitro group to the 5-position (e.g., 2-Methoxy-3-methyl-5-nitropyridine) redistributes electron density, altering reactivity in nucleophilic substitutions .
  • Substituent Polarity: Fluorine in 2-(4-Fluorophenoxy)-3-nitropyridine increases electrophilicity at the pyridine ring, favoring reactions with nucleophiles .
Key Observations
  • Base Optimization : Modern syntheses avoid hazardous bases like NaH, improving safety and scalability .
  • Solvent Systems: THF/water mixtures are common for phenoxy-substituted derivatives, while chloroform aids in purification .

Physicochemical and Crystallographic Properties

Table 3: Structural and Physical Data
Compound Name Dihedral Angle (Pyridine-Benzene) Stabilizing Interactions Melting Point/PSA References
2-(2-Methoxyphenoxy)-3-nitropyridine 86.63° C–H···O, O···O chalcogen bonds PSA: 93.24 Ų
2-(4-Methoxyphenoxy)-3-nitropyridine Not reported C–H···O Crystalline blocks
2-Methoxy-3-methyl-5-nitropyridine N/A N/A LogP: 3.81 (predicted)
Key Observations
  • Chalcogen Bonding : Oxygen···O interactions stabilize nitro and methoxy groups in ortho-substituted derivatives .
  • Packing Behavior : Ortho-substituted compounds form layered crystal structures due to steric and electronic effects .

Q & A

Q. What are the optimized synthetic protocols for preparing 2-(2-Methoxyphenyl)-3-nitropyridine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution. For example, 2-chloro-3-nitropyridine reacts with o-methoxyphenol in the presence of a base (e.g., NaOH) under heated conditions. Key parameters include:

  • Solvent selection : THF or aqueous mixtures enhance reactivity .
  • Temperature : Heating at 423–433 K for 4–5 hours ensures complete substitution .
  • Work-up : Chloroform extraction and drying over Na₂SO₄ improve purity .

Q. Table 1. Synthetic Conditions Comparison

ReagentsSolvent SystemTemperatureTimeReference
o-Methoxyphenol + NaOHTHF/Water423–433 K4 h
4-Methoxyphenol + NaOHWater/THF423–433 K5 h

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns and confirms methoxy/nitro group positions .
  • X-ray Diffraction (XRD) : Resolves molecular geometry (e.g., dihedral angle of 86.63° between pyridine and benzene rings) and intermolecular interactions (C–H···O) in crystal packing .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., C₁₂H₁₀N₂O₄: MW 264.2 g/mol) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in airtight, light-resistant containers at room temperature to prevent nitro-group degradation .
  • Handling : Use fume hoods, chemical-resistant gloves, and safety goggles. Avoid skin contact due to incomplete toxicity data .

Advanced Research Questions

Q. How do substituent positions (e.g., methoxy vs. nitro groups) influence the electronic structure and reactivity of nitropyridine derivatives?

Methodological Answer:

  • Computational Modeling : Density Functional Theory (DFT) calculations predict charge distribution. For example, the nitro group at C3 creates electron deficiency, directing electrophilic attacks to C4/C6 .
  • Experimental Validation : UV-Vis spectroscopy and cyclic voltammetry correlate computed HOMO-LUMO gaps with observed redox behavior .

Q. What crystallographic insights explain the solid-state packing and stability of this compound?

Methodological Answer:

  • XRD Analysis : The near-orthogonal arrangement (86.63° dihedral angle) minimizes steric strain. C–H···O interactions (2.48–2.65 Å) stabilize the lattice .
  • Thermogravimetric Analysis (TGA) : Measures thermal stability linked to crystal packing efficiency .

Q. How can researchers resolve contradictions in spectroscopic data or synthetic yields for nitropyridine analogs?

Methodological Answer:

  • Hypothesis Testing : Vary solvents (e.g., DMF vs. THF) or bases (K₂CO₃ vs. NaOH) to isolate yield-limiting factors .
  • Advanced NMR Techniques : 2D-COSY or NOESY clarifies ambiguous proton couplings caused by rotational isomerism .

Q. What mechanistic pathways explain side-product formation during nitropyridine synthesis?

Methodological Answer:

  • LC-MS Monitoring : Identifies intermediates (e.g., methoxy-phenol adducts) and competing pathways (e.g., over-nitration) .
  • Kinetic Studies : Pseudo-first-order rate calculations under varying temperatures quantify activation energy barriers .

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